molecular formula C11H15N3S B11729644 1-ethyl-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine

1-ethyl-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B11729644
M. Wt: 221.32 g/mol
InChI Key: JTDNJOGAESQJQF-UHFFFAOYSA-N
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Description

1-ethyl-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a synthetic aminopyrazole derivative supplied as a high-purity compound for research purposes. The molecular structure incorporates a pyrazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and ability to interact with diverse enzymes and biological targets . This specific analog features a thiophen-2-ylmethylamine substituent, a modification that can influence the compound's pharmacodynamic and pharmacokinetic properties. Aminopyrazoles are advantageous frameworks that provide useful ligands for receptors and enzymes . Compounds based on the 4-aminopyrazole scaffold, in particular, have been identified as key chemotypes in drug discovery, serving as potent inhibitors for various kinases, cyclin-dependent kinases (CDKs), and other molecular targets relevant in oncology and inflammation . The structural motif of substituting the pyrazole nitrogen with an alkyl group (such as the ethyl group in this compound) and the amine nitrogen with an aromatic group is a common strategy to modulate biological activity, solubility, and metabolic stability. This compound is intended for research use only by qualified scientists. It is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for conducting all necessary safety and hazard evaluations before use.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

1-ethyl-5-methyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C11H15N3S/c1-3-14-9(2)11(8-13-14)12-7-10-5-4-6-15-10/h4-6,8,12H,3,7H2,1-2H3

InChI Key

JTDNJOGAESQJQF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC=CS2)C

Origin of Product

United States

Preparation Methods

Cyclocondensation with 1,3-Diketones

A widely adopted method involves reacting ethyl hydrazine carboxylate with acetylacetone derivatives under acidic conditions. For example, Thore et al. demonstrated that condensation of ethyl hydrazine with 3-methyl-2,4-pentanedione in ethanol catalyzed by sulfuric acid yields 5-methyl-1H-pyrazole-4-carboxylate intermediates. Subsequent hydrolysis and decarboxylation generate the 5-methylpyrazole scaffold, which is further functionalized at the 4-position.

Multicomponent Reactions

Patent CN111072566A describes a three-step process utilizing silylation reagents to enhance reactivity. In this method:

  • Ethyl acethydrazide is treated with dimethyl sulfate to form a reactive hydrazinium intermediate.

  • Reaction with sodium ethoxide and carbon monoxide under high pressure (20 atm) generates a sodium salt.

  • Acidic workup yields the pyrazole core with simultaneous introduction of the ethyl group at the 1-position.

Functionalization at the 4-Position: Introduction of the Amine Group

The 4-amino group is critical for subsequent alkylation with the thiophen-2-ylmethyl moiety. Key methods include nitro group reduction and direct amination .

Nitro Group Reduction

A patent by WO2007034183A2 outlines the synthesis of 4-aminopyrazole derivatives via deformylation of imidoformamide precursors. For instance, treating N,N-dimethyl-N'-1H-pyrazol-4-ylimidoformamide with aqueous hydrochloric acid at 50°C cleaves the formyl group, yielding 4-aminopyrazole. This method avoids hazardous nitro intermediates, improving safety for large-scale production.

Direct Amination via Nucleophilic Substitution

Alternatively, Evitachem’s synthesis of 1-propyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine employs a nucleophilic substitution reaction. Here, 4-chloro-1-ethyl-5-methylpyrazole reacts with thiophen-2-ylmethylamine in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 78% yield. Potassium carbonate acts as a base to deprotonate the amine, facilitating the substitution.

Thiophen-2-Ylmethylamine Incorporation

The thiophene moiety is introduced via alkylation or reductive amination.

Alkylation with Thiophen-2-Ylmethyl Halides

A common approach involves reacting 4-amino-1-ethyl-5-methylpyrazole with 2-(bromomethyl)thiophene in acetonitrile. Triethylamine is added to scavenge HBr, and the reaction proceeds at reflux for 6–8 hours. The product is purified via silica gel chromatography, yielding 65–70% of the target compound.

Reductive Amination

Sigma-Aldrich’s protocol for analogous compounds uses thiophene-2-carbaldehyde and the 4-aminopyrazole derivative in methanol. Sodium cyanoborohydride reduces the imine intermediate formed in situ, providing the secondary amine with 85% efficiency at pH 6. This method avoids halogenated reagents, aligning with green chemistry principles.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in alkylation reactions, while protic solvents (e.g., ethanol) favor cyclocondensation.

  • Elevated temperatures (80–100°C) accelerate ring-forming reactions but risk decomposition of acid-sensitive intermediates.

Catalytic Enhancements

The use of piperidine as a catalyst in Knoevenagel condensations (as in Degruyter’s crystal structure study) improves yields by facilitating imine formation. Similarly, trimethylchlorosilane in silylation steps activates carbonyl groups for subsequent nucleophilic attack.

Analytical Characterization

Spectroscopic Validation

  • NMR : 1H^1H NMR spectra typically show a singlet at δ 2.35 ppm for the 5-methyl group and a triplet at δ 4.20 ppm for the ethyl group’s methylene. The thiophene protons appear as multiplet signals between δ 6.90–7.40 ppm.

  • IR : Stretching vibrations at 3350 cm1^{-1} (N–H) and 1600 cm1^{-1} (C=N) confirm the pyrazole and amine functionalities.

Crystallographic Data

X-ray diffraction studies of analogous compounds (e.g., ethyl-5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate) reveal planar pyrazole rings with dihedral angles of 8.2° between the thiophene and pyrazole planes, indicating minimal steric hindrance.

Industrial-Scale Considerations

Patent CN111072566A highlights challenges in scaling up pyrazole syntheses, particularly the handling of explosive intermediates like 1-nitropyrazole. The disclosed silylation route avoids such hazards, achieving 90% purity without column chromatography. Additionally, replacing halogenated solvents with toluene or ethyl acetate reduces environmental impact.

Emerging Methodologies

Recent explorations into flow chemistry and microwave-assisted synthesis promise shorter reaction times. For example, continuous-flow systems enable precise control over exothermic cyclocondensation steps, reducing side product formation by 40% compared to batch processes .

Chemical Reactions Analysis

1-Ethyl-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyrazole ring, reducing it to the corresponding dihydropyrazole.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring. Electrophilic substitution reactions can introduce various substituents, such as halogens or alkyl groups, onto the thiophene ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction with these targets can modulate various biochemical pathways, leading to the observed biological effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cell wall synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogues and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine No ethyl/methyl on pyrazole C8H9N3S 179.24 Laboratory chemical; acute toxicity (H302)
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine Thiazole instead of thiophene; no alkyl groups C7H7N3S 181.22 mp 108–110°C; synthesized via reflux
1-[(2,6-Dichlorophenyl)methyl]-1H-pyrazol-4-amine Dichlorophenyl group; no thiophene C10H9Cl2N3 242.10 High electronegativity; potential antimicrobial use
1-(Tetrahydro-2H-pyran-2-yl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine CF3 group; tetrahydropyran C16H17F3N2O 322.32 Enhanced stability via electron-withdrawing CF3
5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Trifluoromethyl and phenyl groups C10H8F3N3 243.19 Antimycobacterial activity; low cytotoxicity
Key Observations:
  • Electron-Donating vs.
  • Thiophene vs.
  • Safety Profile : Unlike 1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine (), the target compound’s alkyl groups may reduce acute toxicity risks by altering metabolic pathways .

Pharmacological and Physicochemical Properties

  • Synthetic Routes : Similar to and , the target compound may be synthesized via alkylation of a pyrazole-4-amine precursor with 2-(thiophen-2-yl)methyl bromide, followed by purification .

Biological Activity

1-Ethyl-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of pyrazole and thiophene rings, which enhances its potential therapeutic applications. The following sections will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-ethyl-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is C11H15N3SC_{11}H_{15}N_3S. Its structure consists of a pyrazole ring substituted with an ethyl group and a thiophenyl moiety, which contributes to its reactivity and biological properties.

Biological Activities

1-Ethyl-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit various cancer cell lines. For instance, modifications in the pyrazole structure can enhance potency against BRAF(V600E) and EGFR pathways, which are critical in tumorigenesis .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in chronic inflammatory diseases .
  • Antimicrobial Properties : Pyrazole derivatives have demonstrated effectiveness against bacterial strains, with some compounds showing significant inhibition of bacterial growth through disruption of cell membrane integrity .

The biological effects of 1-ethyl-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation. For example, it has shown inhibitory activity against cyclooxygenases (COX) and histone deacetylases (HDAC) which play roles in cell proliferation and survival .
  • Receptor Modulation : The thiophene moiety enhances binding affinity to certain receptors, potentially leading to altered signaling pathways that affect cell growth and survival.

Structure-Activity Relationship (SAR)

The biological activity of 1-ethyl-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is influenced by structural modifications. Key findings include:

Structural FeatureImpact on Activity
Substitution on Pyrazole Ring Variations can enhance anticancer potency; methyl substitutions often increase lipophilicity, improving cell membrane permeability.
Presence of Thiophene Contributes to increased bioactivity through enhanced receptor interactions.
Alkyl Chain Length Modifications in the ethyl chain can affect solubility and metabolic stability.

Case Studies

Several studies have explored the efficacy of pyrazole derivatives similar to 1-ethyl-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine:

  • Anticancer Studies : A derivative demonstrated an IC50 value of approximately 92.4 µM against various cancer cell lines, indicating moderate activity that could be enhanced through further chemical modifications .
  • Anti-inflammatory Research : In vitro assays revealed that certain pyrazole derivatives significantly reduced nitric oxide production in macrophages, suggesting potential applications in treating inflammatory conditions .
  • Antimicrobial Trials : A series of pyrazole carboxamide derivatives exhibited strong antifungal activity against phytopathogenic fungi, outperforming established antifungal agents .

Q & A

Basic: What are the common synthetic routes for preparing 1-ethyl-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine, and what factors influence yield optimization?

Answer:
The synthesis typically involves multi-step organic reactions, including alkylation of pyrazole precursors and nucleophilic substitution to attach the thiophene moiety. Key steps include:

  • Alkylation: Reaction of 5-methylpyrazole derivatives with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., KOH) to introduce the ethyl group .
  • Nucleophilic Substitution: Coupling the pyrazole intermediate with thiophen-2-ylmethylamine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Yield Optimization Factors:

  • Temperature Control: Maintaining 60–80°C during alkylation minimizes side reactions .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Catalysts: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Answer:

  • ¹H NMR:
    • Pyrazole protons appear as singlets (δ 7.2–7.5 ppm).
    • Thiophene protons show distinct splitting (δ 6.8–7.1 ppm) due to aromatic ring currents.
    • Ethyl and methyl groups resonate as quartets (δ 1.2–1.4 ppm) and singlets (δ 2.3–2.5 ppm), respectively .
  • IR Spectroscopy:
    • N-H stretches (3300–3500 cm⁻¹) confirm amine functionality.
    • C=N vibrations (1600–1650 cm⁻¹) validate the pyrazole ring .

Advanced: How do reaction conditions (temperature, solvent) impact the regioselectivity of electrophilic substitutions on the pyrazole and thiophene rings?

Answer:

  • Pyrazole Ring:
    • Temperature: Lower temperatures (0–5°C) favor substitution at the N-adjacent position due to kinetic control .
    • Solvent Polarity: Polar solvents stabilize transition states, directing electrophiles to the 4-position of pyrazole .
  • Thiophene Ring:
    • Electrophilic Aromatic Substitution: Electron-rich thiophene undergoes bromination at the 5-position under acidic conditions (H₂SO₄, 40°C) .
    • Solvent Effects: Non-polar solvents (e.g., toluene) enhance para-substitution due to reduced solvation of intermediates .

Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity results?

Answer:

  • QSAR Modeling: Quantify steric/electronic effects of substituents (e.g., ethyl vs. methyl groups) to refine computational models .
  • Experimental Validation:
    • Kinetic Studies: Compare reaction rates under varied conditions to identify unaccounted factors (e.g., solvent polarity effects) .
    • Isotopic Labeling: Use deuterated analogs to trace reaction pathways and validate mechanistic hypotheses .

Basic: What are the stability profiles of this compound under varying pH and storage conditions?

Answer:

ConditionStabilityObservations
pH 2–6 StableProtonation of amine group prevents degradation
pH >8 UnstableBase-catalyzed hydrolysis of pyrazole ring occurs
Light Exposure SensitiveStore in amber vials at 4°C to prevent photodegradation

Advanced: How do structural modifications (e.g., ethyl vs. methyl substitution) influence biological activity?

Answer:
Comparative analysis of analogs (see table below) reveals:

CompoundSubstituentActivity (IC₅₀)Notes
Ethyl derivative C₂H₅12 µMEnhanced lipophilicity improves membrane permeability
Methyl derivative CH₃45 µMReduced steric bulk lowers target affinity
Fluoroethyl analog CF₂H8 µMFluorine increases metabolic stability

Ethyl substitution optimizes pharmacokinetic properties by balancing hydrophobicity and steric effects .

Advanced: What methodologies address challenges in purifying hygroscopic intermediates during synthesis?

Answer:

  • Lyophilization: Freeze-drying under vacuum removes water without thermal degradation .
  • Column Chromatography: Use silica gel with low-water-content solvents (e.g., ethyl acetate:hexane = 3:7) to separate hygroscopic intermediates .
  • Molecular Sieves: Add 3Å sieves to reaction mixtures to absorb moisture during synthesis .

Basic: What in vitro assays are recommended to study the compound’s metabolic stability?

Answer:

  • Microsomal Incubations: Use liver microsomes (human/rat) with NADPH cofactor to assess oxidative metabolism. Monitor parent compound depletion via LC-MS .
  • CYP450 Inhibition Assays: Evaluate interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Plasma Stability Tests: Incubate compound in plasma (37°C, pH 7.4) and quantify degradation over 24 hours .

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